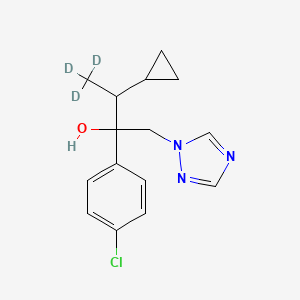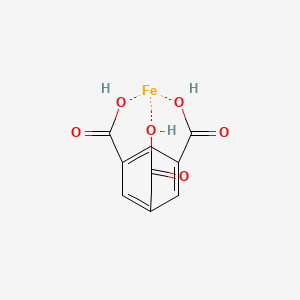
Basolite F300
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basolite F300, also known as iron 1,3,5-benzenetricarboxylate, is a metal-organic framework. It is a porous material composed of iron ions coordinated to 1,3,5-benzenetricarboxylate ligands. This compound is known for its high surface area and unique structural properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Basolite F300 can be synthesized through a solvothermal method. This involves dissolving iron chloride and 1,3,5-benzenetricarboxylic acid in a solvent such as dimethylformamide. The mixture is then heated at a specific temperature for several hours, leading to the formation of the metal-organic framework .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired properties of the metal-organic framework .
Chemical Reactions Analysis
Types of Reactions
Basolite F300 undergoes various chemical reactions, including:
Oxidation: The iron centers in this compound can participate in oxidation reactions, often acting as catalysts.
Reduction: The compound can also undergo reduction reactions, where the iron centers are reduced to lower oxidation states.
Substitution: Ligands in the metal-organic framework can be substituted with other functional groups, altering the properties of the material.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced metal-organic frameworks with altered properties .
Scientific Research Applications
Basolite F300 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Basolite F300 involves its porous structure and high surface area, which allow it to interact with various molecules. The iron centers in the metal-organic framework can participate in catalytic reactions, facilitating the transformation of reactants into products. The compound’s ability to adsorb gases and other molecules is attributed to its large surface area and pore volume .
Comparison with Similar Compounds
Basolite F300 is compared with other metal-organic frameworks such as:
MIL-100: Similar in structure but exhibits different gas adsorption properties.
Basolite A100: Composed of aluminum instead of iron, leading to different catalytic and adsorption properties.
This compound is unique due to its high surface area, porous structure, and the presence of iron centers, which make it an effective catalyst and adsorbent in various applications .
Properties
Molecular Formula |
C9H6FeO6 |
|---|---|
Molecular Weight |
265.98 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;iron |
InChI |
InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); |
InChI Key |
JTHJPGYVFWJIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


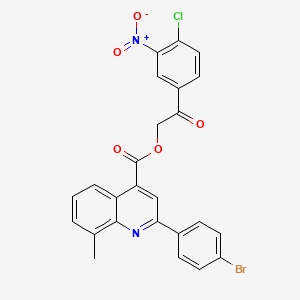
![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
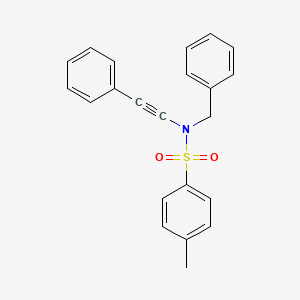
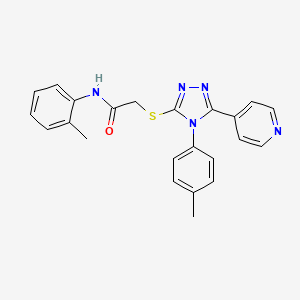
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)
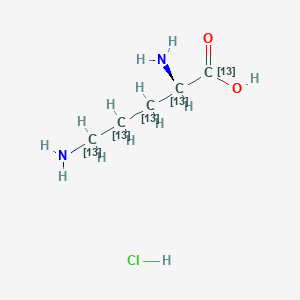

![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
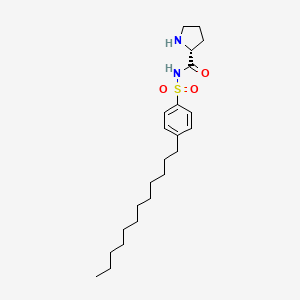
![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
